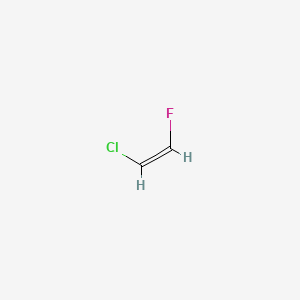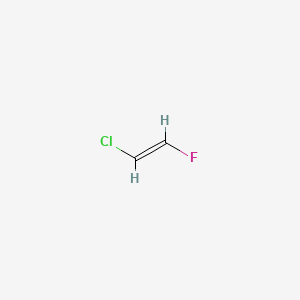
Methyl 2-chloro-5-(trifluoromethyl)benzoate
Übersicht
Beschreibung
“Methyl 2-chloro-5-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 26107-79-9 . It has a molecular weight of 238.59 . The compound is solid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-chloro-5-(trifluoromethyl)benzoate . The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-(trifluoromethyl)benzoate” is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Agrochemicals and Herbicides
Methyl 2-chloro-5-(trifluoromethyl)benzoate finds use in agrochemicals and herbicides. Its trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability. Researchers have explored its potential as an active ingredient in weed control formulations, targeting specific plant pests .
Fluazifop Synthesis
Fluazifop, a widely used herbicide, can be synthesized from Methyl 2-chloro-5-(trifluoromethyl)benzoate. The compound serves as a key intermediate in the production of fluazifop, which effectively controls grassy weeds in various crops .
Medicinal Chemistry
The trifluoromethyl group is a valuable pharmacophore in drug design. Researchers have investigated Methyl 2-chloro-5-(trifluoromethyl)benzoate derivatives for their potential as antiviral, anti-inflammatory, or anticancer agents. The unique electronic properties of the trifluoromethyl group contribute to improved drug efficacy and metabolic stability .
Catalysis
Organofluorine compounds, including those containing trifluoromethyl groups, play a crucial role in catalysis. Researchers have explored Methyl 2-chloro-5-(trifluoromethyl)benzoate as a ligand or catalyst precursor in various reactions, such as cross-coupling and asymmetric transformations .
Material Science
The incorporation of fluorine-containing groups impacts material properties. Methyl 2-chloro-5-(trifluoromethyl)benzoate derivatives have been studied for their use in functional materials, such as liquid crystals, polymers, and OLEDs (organic light-emitting diodes) .
Computational Chemistry
Researchers employ computational methods to study the behavior of trifluoromethyl-containing compounds. Methyl 2-chloro-5-(trifluoromethyl)benzoate serves as a model system for understanding fluorine interactions, molecular conformations, and intermolecular forces .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Wirkmechanismus
Mode of Action
It is known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that m- and p-trifluoromethyl (tfm)-benzoates are incompletely degraded by aerobic bacteria that catabolize alkylbenzoates .
Result of Action
It is known that molecules with a -cf3 group can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
The action, efficacy, and stability of Methyl 2-chloro-5-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use the compound only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMPTYBFWTSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566912 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26107-79-9 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



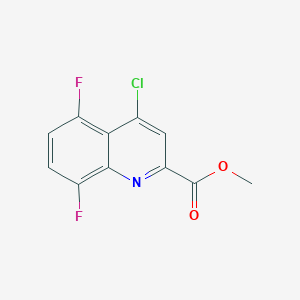
![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)
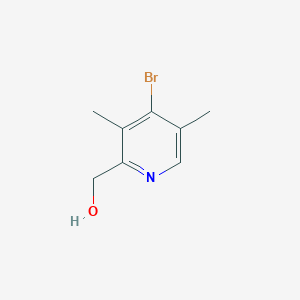
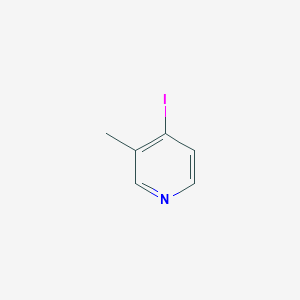
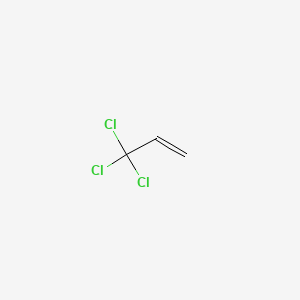
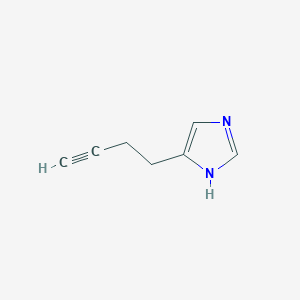

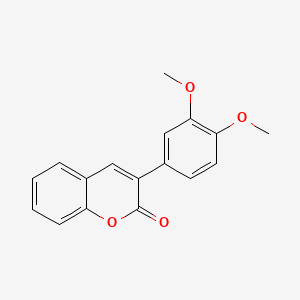
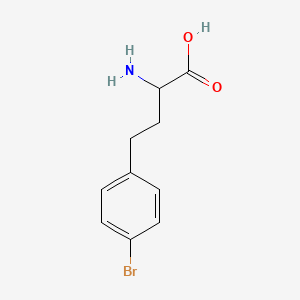
![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)
